REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].[O:7]=[C:8]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:9][C:10]([O:12][CH3:13])=[O:11].CI>CC(C)=O>[CH3:1][CH:9]([C:8](=[O:7])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:10]([O:12][CH3:13])=[O:11] |f:0.1.2|
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Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CCCCCC
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-hexane/AcOEt=13/1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C(CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |